

Technical Guide: 4-(2-Bromopyridin-3-yl)morpholine

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Compound of Interest

Compound Name: 4-(2-Bromopyridin-3-yl)morpholine

CAS No.: 54231-45-7

Cat. No.: B1403007

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CAS Number: 54231-45-7 Synonyms: 3-Morpholino-2-bromopyridine; 4-(2-Bromo-3-pyridyl)morpholine Molecular Formula: C

H

BrN

O Molecular Weight: 243.10 g/mol [1]

Executive Summary

4-(2-Bromopyridin-3-yl)morpholine is a bifunctional heterocyclic building block extensively utilized in the discovery of kinase inhibitors (e.g., PI3K, mTOR).[1] Its structure features a pyridine core substituted with a morpholine ring at the C3 position and a reactive bromine atom at the C2 position.[2] This specific substitution pattern allows for orthogonal functionalization: the bromine serves as a handle for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the morpholine moiety acts as a solubility-enhancing pharmacophore often involved in hydrogen bonding within enzyme active sites.[1]

Chemical Profile & Physical Properties[2][3][4][5][6]

Property	Specification
Appearance	Off-white to pale yellow solid
Melting Point	88–92 °C (Typical range for analogous solids)
Boiling Point	~360 °C (Predicted @ 760 mmHg)
Solubility	Soluble in DMSO, DCM, Methanol; Sparingly soluble in water
pKa	~3.5 (Pyridine nitrogen), Morpholine oxygen is non-basic
LogP	~1.6 (Predicted)
Storage	Inert atmosphere, 2–8 °C, protect from light

Synthetic Pathways[7][8][9][10]

The synthesis of **4-(2-Bromopyridin-3-yl)morpholine** requires controlling regioselectivity, as the C2 position of the pyridine ring is naturally more electrophilic than C3.[1] Direct nucleophilic aromatic substitution (

) on 2,3-dibromopyridine typically yields the unwanted isomer (2-morpholino-3-bromopyridine). [1] Therefore, alternative strategies are employed.

Method A: Constructive Annulation (De Novo Ring Formation)

This method builds the morpholine ring onto an existing 3-amino-2-bromopyridine scaffold.[1] It avoids regioselectivity issues by establishing the C2-Br bond prior to morpholine installation.[1]

Protocol:

- Precursor: Start with 3-amino-2-bromopyridine.[1]
- Reagent: React with bis(2-chloroethyl) ether or bis(2-bromoethyl) ether.

- Conditions: Heat in a high-boiling solvent (e.g., DMF or Toluene) with a base (e.g., or DIPEA).
- Mechanism: Double nucleophilic substitution where the primary amine attacks the alkyl halide terminals to close the morpholine ring.

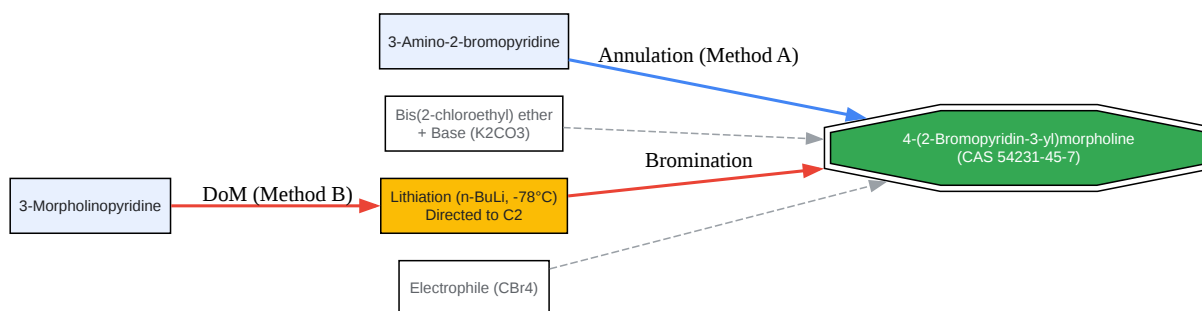
Method B: Directed Ortho-Metalation (DoM)

This advanced route utilizes the morpholine ring as a directing group to install the bromine atom at the C2 position.

Protocol:

- Substrate: 3-Morpholinopyridine (Synthesized via Buchwald coupling of 3-bromopyridine and morpholine).[1]
- Metalation: Treat with n-Butyllithium (n-BuLi) or LDA in THF at -78 °C. The morpholine oxygen and pyridine nitrogen coordinate the lithium, directing deprotonation to the C2 position.
- Quench: Add an electrophilic bromine source (e.g., CBr or NBS).
- Workup: Quench with , extract with EtOAc, and purify via silica chromatography.

Synthesis Workflow Diagram



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Caption: Two primary synthetic routes: Method A (Annulation) ensures regiocontrol via precursor selection; Method B (DoM) utilizes lithiation logic.[1][3]

Reactivity & Applications in Drug Discovery[1]

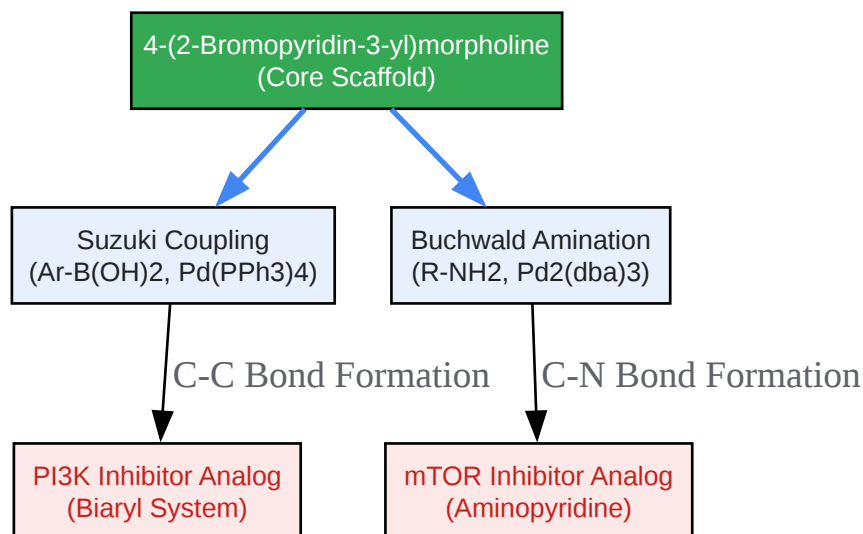
The 2-bromo-3-morpholinopyridine scaffold is a "privileged structure" in medicinal chemistry, particularly for developing ATP-competitive inhibitors.[1]

Key Reactivity Patterns[1][7]

- C2-Bromine (Electrophile): Highly activated for Palladium-catalyzed cross-coupling reactions.[1]
 - Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl systems (e.g., 2-aryl-3-morpholinopyridines).[1]
 - Buchwald-Hartwig: Displacement of Br with amines to form 2-amino-3-morpholinopyridines.[1]
- C3-Morpholine (Pharmacophore):
 - Solubility: Increases the hydrophilicity of the molecule.

- H-Bonding: The ether oxygen acts as a weak hydrogen bond acceptor, often interacting with the hinge region of kinase enzymes.

Application Workflow: Kinase Inhibitor Synthesis



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Caption: Divergent synthesis of kinase inhibitors using the C2-bromide handle for cross-coupling reactions.

Safety & Handling (MSDS Highlights)

- GHS Classification: Acute Toxicity (Oral/Dermal/Inhalation) - Category 4; Skin Irritation - Category 2.[1]
- Signal Word: Warning.
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

- Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.
- First Aid: In case of contact, wash with soap and water. If inhaled, move to fresh air.

References

- PubChem. **4-(2-Bromopyridin-3-yl)morpholine** (Compound).[1][2] National Library of Medicine. Available at: [\[Link\]](#)[1]

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Sources

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- 2. [\(3R\)-3-\(4-bromo-3-pyridinyl\)morpholine | C9H11BrN2O | CID 131196155 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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